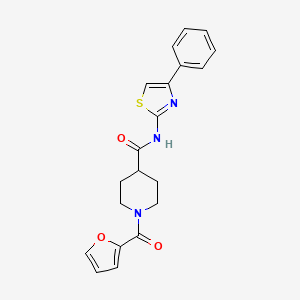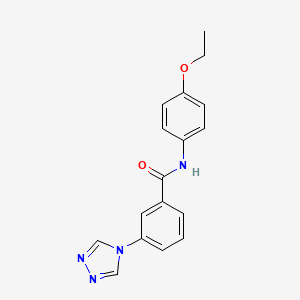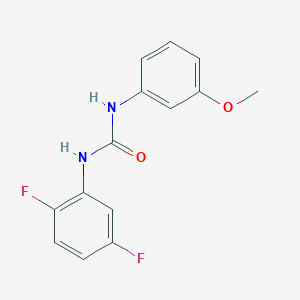
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, also known as FTCP, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurology, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to activate certain receptors in the brain that are involved in memory and cognitive function. In cardiovascular diseases, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to activate potassium channels in the smooth muscle cells of blood vessels, leading to vasodilation.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurology, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to improve cognitive function and memory. In cardiovascular diseases, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to have vasodilatory effects, leading to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. However, one limitation of using 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide. One direction is to further investigate its potential applications in cancer research, neurology, and cardiovascular diseases. Another direction is to study its potential side effects and toxicity in the body. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Synthesis Methods
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with 4-phenyl-1,3-thiazol-2-amine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained through purification by recrystallization.
Scientific Research Applications
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been widely studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied for its potential to improve cognitive function and memory. In cardiovascular diseases, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(22-20-21-16(13-27-20)14-5-2-1-3-6-14)15-8-10-23(11-9-15)19(25)17-7-4-12-26-17/h1-7,12-13,15H,8-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJZCAQZWTBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5459806.png)
![N-(2-ethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5459809.png)

![methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B5459819.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)


![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![2-{4-[(pyridin-3-ylmethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5459874.png)
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)